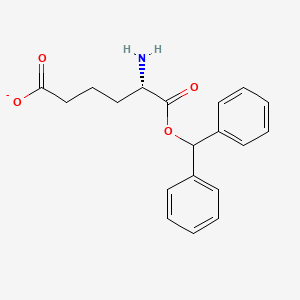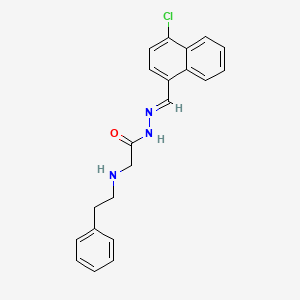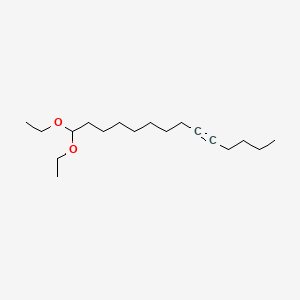
5-Tetradecyne, 14,14-diethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Tetradecyne, 14,14-diethoxy-: is a chemical compound with the molecular formula C18H34O2 It is a derivative of tetradecyne, characterized by the presence of two ethoxy groups at the 14th carbon position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tetradecyne, 14,14-diethoxy- typically involves the following steps:
Starting Material: The synthesis begins with tetradecyne, a 14-carbon alkyne.
Purification: The product is then purified using techniques such as distillation or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 5-Tetradecyne, 14,14-diethoxy- may involve large-scale ethoxylation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
5-Tetradecyne, 14,14-diethoxy- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the alkyne group.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium hydride (NaH) can be used for substitution reactions.
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Yields alkenes or alkanes.
Substitution: Results in the formation of new compounds with different functional groups replacing the ethoxy groups.
Aplicaciones Científicas De Investigación
5-Tetradecyne, 14,14-diethoxy- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5-Tetradecyne, 14,14-diethoxy- involves its interaction with molecular targets and pathways within biological systems. The compound’s alkyne group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in the modulation of biological pathways, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
1-Tetradecyne: A simpler alkyne with no ethoxy groups.
5-Tetradecyne: The parent compound without the ethoxy substitutions.
14,14-Diethoxy-5-hexadecene: A similar compound with a longer carbon chain.
Uniqueness
5-Tetradecyne, 14,14-diethoxy- is unique due to the presence of ethoxy groups at the 14th carbon position, which imparts distinct chemical properties and reactivity compared to its analogs. This structural modification can influence the compound’s solubility, stability, and interactions with other molecules, making it a valuable compound for various applications.
Propiedades
Número CAS |
71393-98-1 |
|---|---|
Fórmula molecular |
C18H34O2 |
Peso molecular |
282.5 g/mol |
Nombre IUPAC |
14,14-diethoxytetradec-5-yne |
InChI |
InChI=1S/C18H34O2/c1-4-7-8-9-10-11-12-13-14-15-16-17-18(19-5-2)20-6-3/h18H,4-8,11-17H2,1-3H3 |
Clave InChI |
MTYYGJUTUGANQB-UHFFFAOYSA-N |
SMILES canónico |
CCCCC#CCCCCCCCC(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



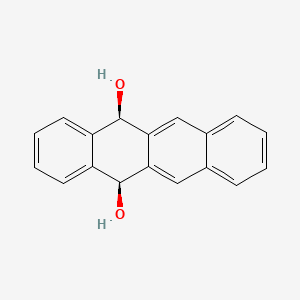

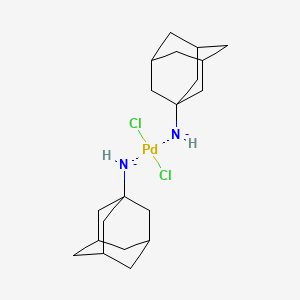
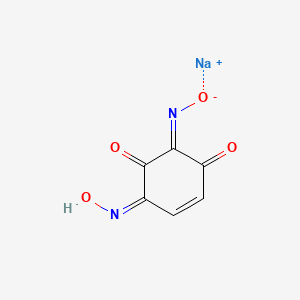
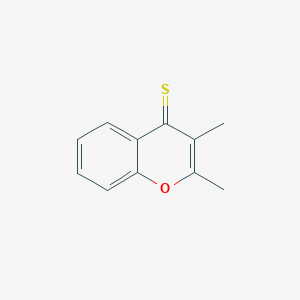
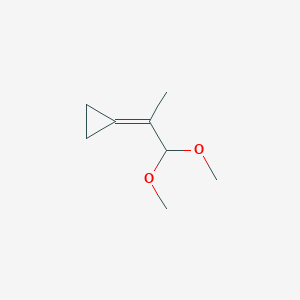
![10-Methyl-7-oxoacenaphtho[1,2-b]quinoxalin-7-ium-12(7h)-olate](/img/structure/B14473668.png)

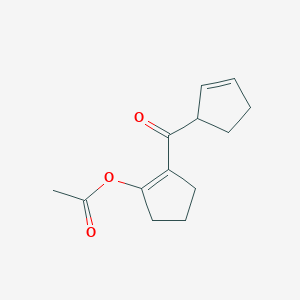
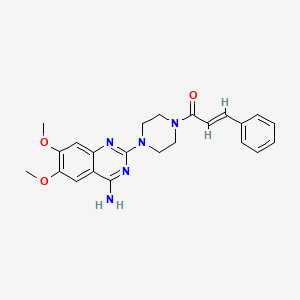
![(4-Nitrophenyl)(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)methanone](/img/structure/B14473684.png)
